Dimethomorph

概述

描述

Dimethomorph is a carboxylic acid amide (CAA) fungicide belonging to the morpholine chemical family. It inhibits fungal cell wall synthesis in oomycetes, leading to cell death, and is widely used for controlling diseases like downy mildew in crops such as grapes, potatoes, and lychee . This compound exhibits both protective and curative properties, making it effective in halting disease progression . Its stability under hydrolysis and photolysis contributes to moderate persistence in soil, with field half-lives ranging from 10–61 days . In lychee, it dissipates rapidly (half-life: 6.4–9.2 days), with residues concentrated primarily in the peel rather than the edible pulp . Regulatory assessments confirm its low acute and chronic dietary risks, with acute reference dose (ARfD%) and acceptable daily intake (ADI%) values below 1% even for sensitive populations like children .

准备方法

Lewis Base-Catalyzed Synthesis: Primary Industrial Method

The patented Lewis base-catalyzed method (CN112500370A) involves a two-step process: intermediate formation and dehydration (Figure 1) . This approach addresses prior limitations, such as high raw material costs and excessive waste generation, by optimizing reaction conditions and solvent recovery.

Reaction Mechanism

The synthesis begins with the condensation of benzophenone and acetyl morpholine in the presence of a Lewis base catalyst (e.g., sodium tert-butoxide) and an aromatic solvent (toluene or xylene). The Lewis base facilitates nucleophilic attack, forming the intermediate 3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-1-morpholinopropane-1-ketone . Subsequent heating induces dehydration, eliminating molecular water to yield this compound .

Key Parameters and Variations

Variations in catalysts, solvents, temperatures, and reaction times significantly impact yield and purity (Table 1).

Table 1: Optimization of Lewis Base-Catalyzed this compound Synthesis

-

Catalyst Selection : Sodium tert-butoxide outperforms sodium methoxide or ethoxide due to its stronger basicity and stability at elevated temperatures .

-

Solvent Impact : Xylene enables faster reaction rates at higher temperatures (80°C vs. 40°C for toluene) but marginally reduces purity due to side reactions .

-

Temperature Trade-offs : Prolonged low-temperature reactions (40°C for 5 hours) favor purity (98%), while shorter high-temperature steps (80°C for 2 hours) prioritize yield (76.3%) .

Process Optimization and Industrial Scaling

Solvent Recovery and Waste Management

The patented method emphasizes solvent recycling through activated carbon adsorption and distillation, reducing raw material costs by ~30% compared to conventional methods . Wastewater is treated separately, aligning with green chemistry principles.

Yield Enhancement Strategies

-

Molar Ratios : A benzophenone-to-acetyl morpholine ratio of 1:1.5 minimizes excess reagent use while maintaining >75% yield .

-

Crystallization : Cooling the concentrated organic phase to 10–15°C precipitates high-purity this compound crystals (≥97%) .

Comparative Advantages Over Traditional Methods

The Lewis base approach offers distinct benefits:

化学反应分析

Types of Reactions: Dimethomorph undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can also undergo reduction reactions, although these are less common.

Substitution: Substitution reactions involving this compound typically occur at the aromatic ring, where substituents can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Conditions for substitution reactions often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.

科学研究应用

Dimethomorph has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study the mechanisms of fungicidal action and to develop new fungicides with improved efficacy.

Biology: Employed in studies investigating the effects of fungicides on plant pathogens and their resistance mechanisms.

Medicine: Research on the potential use of this compound and its derivatives in treating fungal infections in humans and animals.

Industry: Widely used in agriculture to protect crops from fungal diseases, thereby improving yield and quality.

作用机制

Dimethomorph exerts its fungicidal effects by disrupting the formation of fungal cell walls. It inhibits the synthesis of cellulose and other cell wall components, leading to the collapse of the cell wall and eventual death of the fungal cell . The compound is effective against a range of oomycete pathogens, including Phytophthora and Pythium species .

相似化合物的比较

Carboxylic Acid Amide (CAA) Fungicides

Flumorph

- Mode of Action : Like dimethomorph, flumorph disrupts cell wall biosynthesis in oomycetes. Both compounds share structural similarities and exhibit cross-resistance, suggesting a common target site .

- Efficacy: Flumorph and this compound show comparable in vivo activity against Phytophthora infestans (100% inhibition at 50 mg/L) . However, novel indole-modified cinnamamide derivatives (e.g., compound 9j) outperform both in efficacy .

Iprovalicarb

- Mode of Action : A valine amide carbamate within the CAA group, iprovalicarb shares cross-resistance with this compound but may differ slightly in binding mechanisms due to structural variations .

- Resistance : Mutants resistant to this compound show partial resistance to iprovalicarb, though EC50 correlations suggest distinct resistance pathways .

Pyrimorph

- Efficacy: Pyrimorph, another CAA fungicide, has higher baseline EC50 values (0.712 ± 0.082 μg/mL) compared to this compound (0.154 ± 0.022 μg/mL) against Phytophthora capsici, indicating lower intrinsic activity .

Non-CAA Fungicides

Metalaxyl

- Mode of Action : A phenylamide fungicide inhibiting RNA polymerase in oomycetes.

- Resistance Risk : Metalaxyl-resistant mutants of Phytophthora capsici exhibit RF > 100, far exceeding this compound’s RF (3.0–13.9), highlighting its higher resistance risk .

Chlorothalonil

- Analytical Compatibility : HPLC methods for simultaneous detection of this compound and chlorothalonil in formulations show high accuracy (RSD < 5.5%) .

1,3,4-Thiadiazole Derivatives

- Efficacy : Compound 4i demonstrated superior activity against Phytophthora infestans (EC50: 3.43 μg/mL) compared to this compound (EC50: 5.52 μg/mL) .

Key Data Tables

Table 1. Efficacy Comparison Against Phytophthora infestans

| Compound | EC50 (μg/mL) | Reference |

|---|---|---|

| This compound | 5.52 | |

| Flumorph | 100% inhibition at 50 mg/L | |

| 1,3,4-Thiadiazole 4i | 3.43 | |

| Pyrimidine derivative 4m | 8.67 |

Table 2. Resistance Profiles in Phytophthora capsici

Table 3. Environmental Persistence

| Condition | Half-Life (Days) | Reference |

|---|---|---|

| Lychee (field) | 6.4–9.2 | |

| Potato Crops (vegetated) | 1.7–3.8 | |

| Bare Soil | 11.5–18.5 |

Resistance Management and Environmental Impact

- Cross-Resistance: CAAs (this compound, flumorph, iprovalicarb) show cross-resistance, necessitating rotational use with non-CAA fungicides like chlorothalonil .

- Soil Biodegradation : Vegetated buffer strips reduce this compound’s half-life in soil from 15.2 days (bare soil) to 3.7 days via enhanced microbial activity .

- Residue Dynamics : Over 90% of this compound residues remain in lychee peel, minimizing dietary exposure .

生物活性

Dimethomorph is a systemic fungicide primarily used in agriculture to control various fungal diseases. Its biological activity is characterized by its mechanism of action, toxicity profile, and metabolic pathways. This article reviews the biological activity of this compound based on diverse research findings, including case studies and toxicity data.

This compound is a mixture of E- and Z-isomers in approximately equal ratios, with the Z-isomer being primarily responsible for its fungicidal activity. The compound disrupts fungal cell wall formation, inhibiting the growth of fungi such as Botrytis cinerea and Phytophthora species .

Acute and Chronic Toxicity

This compound has been evaluated for its toxicity through various studies:

- Acute Toxicity : Studies indicate that this compound is practically nontoxic to birds like bobwhite quail and mallard ducks when administered orally. Clinical signs included nonspecific symptoms and reduced weight gains, with more pronounced effects observed in rats .

- Chronic Toxicity : In long-term studies, increased liver weights and mild anemia were noted in rats, alongside a compensatory increase in red blood cell formation. However, these effects were attributed to increased metabolic activity rather than direct organ toxicity .

| Study Type | Findings |

|---|---|

| Acute Oral Toxicity | Nontoxic to birds; mild anemia in rats |

| Chronic Toxicity | Liver enlargement; no significant carcinogenic risk observed |

Genotoxicity

This compound has been assessed for genotoxic potential through various assays. The results indicate that it is unlikely to be genotoxic in vivo. Positive responses were observed in some tests at high doses, but these were not deemed significant enough to indicate a risk of genetic mutation in humans .

Metabolism and Environmental Impact

This compound undergoes metabolic transformation in organisms, with studies showing that it is primarily excreted unchanged or as demethylation products in feces. The absorption and distribution studies conducted on rats revealed that a significant portion of the administered dose was recovered as unchanged this compound or as metabolites .

The compound demonstrates moderate environmental persistence, with degradation products identified during soil studies indicating that it binds to soil particles, reducing its mobility .

Application in Agriculture

A recent study analyzed the dissipation of this compound residues in lychee crops using HPLC-MS/MS techniques. The results showed that this compound dissipated rapidly under field conditions, indicating its effectiveness as a fungicide while also suggesting low residual levels post-application .

Safety Assessments

Safety assessments conducted by the World Health Organization (WHO) concluded that this compound does not pose a significant carcinogenic risk to humans. The acceptable daily intake (ADI) was established based on comprehensive toxicological data from multiple studies .

常见问题

Basic Research Questions

Q. What standardized methodologies are recommended for assessing dimethomorph’s endocrine-disrupting effects in animal models?

Researchers should follow OECD Test Guidelines (e.g., TG 443 for extended one-generation reproductive toxicity studies) to evaluate anti-androgenic effects. Key endpoints include histopathological analysis of prostate and testes, anogenital distance measurements, and preputial separation timing in rodents. ToxCast assays (e.g., androgen receptor antagonism screens) can supplement in vivo findings .

Q. How can this compound’s environmental fate and mobility in soil be experimentally determined?

Use Freundlich adsorption coefficients (Koc values) derived from batch equilibrium studies to assess soil mobility. Aerobic soil metabolism studies (half-life ~66–117 days) and leaching models (e.g., PRZM/EXAMS) are critical for predicting environmental persistence. GC-ECD or LC-MS/MS quantifies residues in soil compartments, validated via recovery rates (e.g., 85.5% ± 7.1% for this compound) .

Q. What analytical techniques are validated for quantifying this compound residues in plant matrices?

High-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) with QuEChERS extraction is the gold standard. For lychee, method validation includes spiked recovery tests (e.g., 70–120% recovery) and limits of detection (LOD: 0.60 μg/mL). Gas chromatography with electron capture detection (GC-ECD) is also effective for crops like peppers .

Advanced Research Questions

Q. How can conflicting in vitro and in vivo data on this compound’s anti-androgenic activity be resolved?

Discrepancies (e.g., positive YAS assay vs. negative yeast androgen screens) require mechanistic studies. Use mammalian cell-based AR reporter assays (e.g., MDA-kb2 cells) to confirm receptor antagonism. Cross-validate with transcriptomic analysis of androgen-responsive genes (e.g., PSA) in exposed animal tissues .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound’s endocrine toxicity?

Apply benchmark dose (BMD) modeling to derive NOAELs/LOAELs from EOGRTS data. Bayesian hierarchical models can account for inter-species variability (rat vs. dog). For non-monotonic responses, use nonlinear mixed-effects models to identify adversity thresholds (e.g., ≥10 mg/kg/day for prostate effects) .

Q. How can predictive models improve risk assessment of this compound in aquatic ecosystems?

Integrate GENEEC and SCI-GROW models to estimate surface/groundwater concentrations. Refine inputs using field dissipation data (e.g., t₁/₂ = 24–28 days in tropical soils) and ecotoxicological parameters (e.g., LC50 = 1.5–6.2 ppm for rainbow trout). Monte Carlo simulations address uncertainty in leaching scenarios .

Q. What methodologies resolve contradictions in this compound’s degradation pathways under varying environmental conditions?

Conduct ozonolysis kinetic studies (e.g., SPME/GC-MS) to quantify degradation products like 4-chlorophenyl 3,4-dimethoxyphenyl methanone. Compare aerobic vs. anaerobic pathways using isotopically labeled this compound and soil microcosm experiments .

属性

Key on ui mechanism of action |

Systemic fungicide with good protectant, curative and antisporulant activity. Inhibits the formation of the oomycete fungal cell wall. Only the Z-isomer is intrinsically active, but, because of rapid interconversion of isomers in the light, it has no advantage over the E-isomer in practice. |

|---|---|

CAS 编号 |

110488-70-5 |

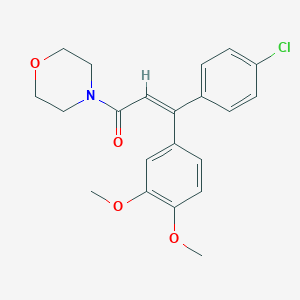

分子式 |

C21H22ClNO4 |

分子量 |

387.9 g/mol |

IUPAC 名称 |

3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one |

InChI |

InChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3 |

InChI 键 |

QNBTYORWCCMPQP-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC |

手性 SMILES |

COC1=C(C=C(C=C1)/C(=C\C(=O)N2CCOCC2)/C3=CC=C(C=C3)Cl)OC |

规范 SMILES |

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC |

颜色/形态 |

Colorless to grey crystalline powder |

密度 |

Bulk density: 1318 kg/cu m (20 °C) |

熔点 |

127-148 °C MP: 125-149 °C |

Key on ui other cas no. |

110488-70-5 |

物理描述 |

Colorless odorless solid; [Merck Index] |

Pictograms |

Environmental Hazard |

保质期 |

Hydrolytically and thermally stable under normal conditions. Stable for >5 years in the dark. The (E)- and (Z)-isomers are interconverted in sunlight. |

溶解度 |

In water (mg/L at 20 °C): 81.1 at pH 4; 49.2 at pH 7; 41.8 at pH 9 Solubility (g/L at 20 deg ): acetone 50; toluene 20; methanol 20; dichloromethane 500 Solubility in n-hexane 0.11; methanol 39; ethyl acetate 48.3; toluene 49.5; acetone 100; dichloromethane (all for E,Z, in g/L) Solubility of z-isomer (g/L, 20-23 °C): acetone, 16.3; cyclohexanone, 27; dichloromethane, 315; dimethylformamide, 165; n-hexane, 0.036; methanol, 7.5; toluene, 10.5' ethyl acetate 8.4. Solublity of e-isomer: In acetone, 84.1; dimethylformamide, 272; n-hexane, 0.076; toluene 39.0; dichloromethane 296; ethyl acetate 39.9; methanol 31.5 |

同义词 |

4-(3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl)morpholine dimethomorph dimethomorph, (E)- dimethomorph, (E)-isomer dimethomorph, (Z)- dimethomorph, (Z)-isome |

蒸汽压力 |

0.00000001 [mmHg] Vapor pressure: (E)-isomer 9.7X10-4 mPa; (Z) isomer 1.0X10-3 mPa (both at 25 °C) 7.39X10-6 mm Hg at 25 °C |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。